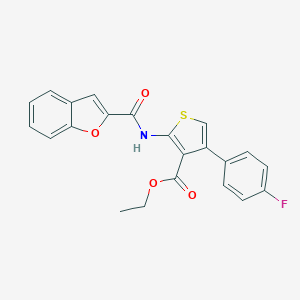
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. It is a promising drug candidate due to its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in oxidative stress response. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In animal studies, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to reduce inflammation and oxidative stress in the liver and kidney. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. Furthermore, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to inhibit the growth of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in lab experiments is its relatively low toxicity. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to have a low acute toxicity in animal studies, indicating that it is safe for use in lab experiments. However, one limitation of using 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. One potential direction is the development of new synthetic methods for 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one that can improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in animal models and humans. Furthermore, the potential therapeutic effects of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in other diseases, such as neurodegenerative disorders and cardiovascular disease, should be explored. Finally, the development of novel drug delivery systems for 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one could improve its bioavailability and efficacy.
Conclusion:
In conclusion, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a promising drug candidate with potential therapeutic effects in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one have been discussed in this paper. Further research on 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is warranted to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one involves the reaction of 7-hydroxy-4H-chromen-4-one with ethyl iodide and propyl bromide in the presence of potassium carbonate. The reaction proceeds through the Williamson ether synthesis mechanism, resulting in the formation of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. The yield of the synthesis is approximately 50%, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic effects. In vitro studies have shown that 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to have anti-oxidant properties by scavenging reactive oxygen species and reducing oxidative stress.
Eigenschaften
IUPAC Name |
7-ethoxy-2-methyl-3-(4-propylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-6-15-7-9-16(10-8-15)25-21-14(3)24-19-13-17(23-5-2)11-12-18(19)20(21)22/h7-13H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSLVVSQOQAVHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B380446.png)
![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone](/img/structure/B380447.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B380449.png)
![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)
![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380453.png)

![4-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380456.png)
![7-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B380457.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380459.png)
![4-Ethyl 2-methyl 5-{[(acetyloxy)(phenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380460.png)
![bis{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl} sulfone](/img/structure/B380463.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B380464.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380465.png)
![1-[(3,4-Dichlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B380466.png)